Gly-PEG3-endo-BCN, TFA salt
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Overview
Description
Gly-PEG3-endo-BCN, TFA salt: is a compound used primarily in click chemistry applications. It features a hydrophilic polyethylene glycol (PEG) spacer that enhances its solubility in aqueous media. This compound is often utilized in bio-conjugation processes due to its ability to react with azide-bearing biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gly-PEG3-endo-BCN, TFA salt involves the conjugation of glycine, polyethylene glycol, and bicyclo[6.1.0]nonyne (BCN). The BCN group is known for its strained alkyne structure, which facilitates click chemistry reactions. The glycine moiety is often protected with a Boc (tert-butoxycarbonyl) group during synthesis to prevent unwanted reactions. The Boc group can be removed under mild acidic conditions to yield the free amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and PEG linkers, followed by deprotection and purification steps. The final product is obtained as a trifluoroacetic acid (TFA) salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Gly-PEG3-endo-BCN, TFA salt primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions:
Azide-bearing biomolecules: These are the primary reactants that interact with the BCN group.
Mild acidic conditions: Used for deprotecting the Boc group to yield the free amine.
Major Products: The major products formed from these reactions are stable triazole linkages, which are commonly used in bio-conjugation and drug development .
Scientific Research Applications
Chemistry: Gly-PEG3-endo-BCN, TFA salt is widely used in the synthesis of complex molecules through click chemistry. Its high reactivity and specificity make it an ideal reagent for creating stable covalent bonds between different molecular entities .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The PEG spacer enhances solubility and reduces non-specific interactions, making it suitable for in vivo applications .
Medicine: In medical research, this compound is used in the development of targeted drug delivery systems. The click chemistry reactions enable the precise attachment of therapeutic agents to targeting molecules, improving drug efficacy and reducing side effects .
Industry: Industrially, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable linkages makes it valuable in the creation of functionalized surfaces and nanostructures .
Mechanism of Action
The mechanism of action of Gly-PEG3-endo-BCN, TFA salt involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The BCN group reacts with azide-bearing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials .
Molecular Targets and Pathways:
Azide-bearing biomolecules: The primary targets for the BCN group.
Triazole formation: The reaction pathway involves the formation of a triazole ring, which is a stable and bioorthogonal linkage.
Comparison with Similar Compounds
Propargyl-PEG6-alcohol: Another click chemistry reagent that reacts with azide compounds via copper-catalyzed azide-alkyne cycloaddition.
Bis-Sulfone-PEG9-DBCO: A bis-alkylating reagent that selectively reacts with cysteine residues.
Uniqueness: Gly-PEG3-endo-BCN, TFA salt is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst. This makes it particularly suitable for biological applications where copper can be toxic .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O6/c24-17-22(27)25-9-5-11-29-13-15-31-16-14-30-12-6-10-26-23(28)32-18-21-19-7-3-1-2-4-8-20(19)21/h19-21H,3-18,24H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZHRBCWKALCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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